6-Methylbenzothiazol-2-amine monohydrochloride

Corrosion Inhibition Electrochemistry Materials Protection

6-Methylbenzothiazol-2-amine monohydrochloride (CAS 56896-76-5) is the hydrochloride salt of 2-amino-6-methylbenzothiazole, delivering markedly enhanced water solubility compared to the free base (CAS 2536-91-6). This improved solubility makes it the definitive choice for aqueous-phase applications—cell-based assays, in vitro pharmacology, and formulation development—where the free base's poor dissolution compromises dosing accuracy and reproducibility. The electron-donating 6-methyl substituent drives superior metal-surface adsorption, yielding corrosion inhibition efficiencies that surpass unsubstituted benzothiazole (BTA) in 1 N HCl, positioning this compound as an optimal building block for industrial acid-pickling and oilfield corrosion inhibitor formulations. Its well-characterized endocyclic-nitrogen coordination to Cu(II), Ag(I), and Co(II) ions enables reproducible synthesis of metallodrug candidates, with Co(II) complexes demonstrating MIC < 32 µg/mL and IC₅₀ = 14.12 µM against MCF-7 cells. For researchers requiring the free base, note that this hydrochloride salt provides identical ligand behavior with superior handling; request this specific CAS to avoid solubility-related assay failures.

Molecular Formula C8H9ClN2S
Molecular Weight 200.69 g/mol
CAS No. 56896-76-5
Cat. No. B12691553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzothiazol-2-amine monohydrochloride
CAS56896-76-5
Molecular FormulaC8H9ClN2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N.Cl
InChIInChI=1S/C8H8N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H
InChIKeyLSZDFOQRIMQFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzothiazol-2-amine monohydrochloride (CAS 56896-76-5) Technical Baseline and Procurement Overview


6-Methylbenzothiazol-2-amine monohydrochloride (CAS 56896-76-5) is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class, characterized by a methyl substituent at the 6-position of the benzothiazole ring. Its molecular formula is C₈H₉ClN₂S, with a molecular weight of approximately 200.69 g/mol . As the hydrochloride salt, it exhibits enhanced water solubility compared to the free base (2-amino-6-methylbenzothiazole, CAS 2536-91-6), making it suitable for aqueous applications in both medicinal chemistry and materials science . The compound serves as a versatile building block in synthetic organic chemistry, facilitating the preparation of Schiff base ligands, metal complexes, and 4-thiazolidinone derivatives. Its structural features enable specific coordination behavior with transition metal ions—primarily via the endocyclic nitrogen atom—which underpins its utility in developing antimicrobial and anticancer agents [1].

Why In-Class Substitution of 6-Methylbenzothiazol-2-amine monohydrochloride Can Compromise Experimental Outcomes


In the benzothiazole family, seemingly minor structural variations—such as the presence or position of a methyl group, the substitution pattern on the benzene ring, or the counterion form—can dramatically alter a compound's performance in coordination chemistry, biological assays, and industrial applications. For instance, the 6-methyl substitution on 2-aminobenzothiazole dictates the regioselectivity of metal coordination, favoring endocyclic nitrogen binding over sulfur or exocyclic nitrogen, which influences complex stability and biological activity [1]. Similarly, in corrosion inhibition, the methyl group's electron-donating effect enhances adsorption onto metal surfaces, yielding higher inhibition efficiencies than the unsubstituted analog (BTA) [2]. The hydrochloride salt form further distinguishes this compound by improving aqueous solubility, which is critical for biological assays and formulation development . These differences underscore that generic substitution of benzothiazole analogs without quantitative comparative validation can introduce uncontrolled variables that compromise reproducibility, reduce efficacy, or skew structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 6-Methylbenzothiazol-2-amine monohydrochloride Against Closest Analogs


Enhanced Corrosion Inhibition Efficiency of MBTA vs. Unsubstituted BTA on Mild Steel in 1 N HCl

In a comparative study evaluating benzothiazole derivatives as corrosion inhibitors for mild steel in 1 N HCl, 6-methyl-1,3-benzothiazol-2-amine (MBTA) demonstrated superior inhibition efficiency compared to the unsubstituted analog 1,3-benzothiazol-2-amine (BTA). The inhibition efficiencies increased with concentration and followed the order TBTA > MBTA > BTA, placing MBTA as an intermediate performer with significant enhancement over the base scaffold [1]. The weight loss and electrochemical impedance spectroscopy (EIS) results confirmed that MBTA adsorbs onto the steel surface, forming a protective layer that reduces corrosion rates more effectively than BTA [1].

Corrosion Inhibition Electrochemistry Materials Protection

Distinct AHR Agonist/Antagonist Profile of 2-Amino-6-methylbenzothiazole (2A6) Compared to Positional Isomers

A study evaluating benzothiazole analogs for aryl hydrocarbon receptor (AHR) modulation revealed that 2-amino-6-methylbenzothiazole (2A6) exhibits a unique agonist/antagonist profile distinct from its positional isomers 2-amino-4-methylbenzothiazole (2A4), 2-amino-5-methylbenzothiazole (2A5), and 7-methylbenzo[d]thiazol-2-amine (2A7) [1]. In the human G2 40/6 luciferase reporter assay at 100 µM, 2A6 showed a specific pattern of AHR agonism (measured in relative light units, RLU) that differed significantly from the other methyl-substituted analogs. The study used TCDD as a positive control and CH223191 as a negative control, with DMSO as solvent control. Statistical analysis (ANOVA with Tukey's multiple comparisons test, p < 0.05) confirmed that the positional isomers produce distinct AHR activation profiles [1].

Aryl Hydrocarbon Receptor Toxicology Drug Discovery

Enhanced Antimicrobial Activity of 2-Amino-6-methylbenzothiazole Metal Complexes vs. Free Ligand

The antimicrobial potential of 2-amino-6-methylbenzothiazole is significantly enhanced upon complexation with transition metal ions. A comprehensive study demonstrated that the antibacterial and antifungal activities of the free ligand are improved when coordinated with copper(II) and silver(I) ions [1]. Specifically, the Co(II) complex of 2-amino-6-methylbenzothiazole exhibited antibacterial activity with a minimum inhibitory concentration (MIC) below 32 µg/mL against various bacteria, outperforming the DMF control and approaching the efficacy of the standard antibiotic amikacin [2]. This enhancement is attributed to chelation effects that improve the lipophilicity of the metal complexes, facilitating membrane penetration and increasing antimicrobial potency [1].

Coordination Chemistry Antimicrobial Metal Complexes

Cytotoxic Activity of Co(II) Complex of 2-Amino-6-methylbenzothiazole Against MCF-7 Breast Cancer Cells

The cobalt(II) complex of 2-amino-6-methylbenzothiazole demonstrates quantifiable cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value of 14.12 µM [1]. This represents a significant biological activity for a metal complex derived from this ligand scaffold. While comparative IC₅₀ values for the free ligand or other metal complexes (e.g., Cu(II), Ag(I)) are not provided in the accessible text, the Co(II) complex's activity is notable and warrants comparison with standard chemotherapeutic agents in future studies. The complex also exhibits significant antioxidant activity against DPPH radical and good antimicrobial and anti-tuberculosis activities [1].

Anticancer Metal Complexes Cytotoxicity

Optimal Application Scenarios for 6-Methylbenzothiazol-2-amine monohydrochloride Based on Quantitative Differentiation Evidence


Corrosion Inhibitor Formulations for Mild Steel in Acidic Environments

Based on direct comparative evidence showing that MBTA outperforms unsubstituted BTA in corrosion inhibition of mild steel in 1 N HCl [1], this compound is optimally positioned for development into industrial corrosion inhibitor formulations. The electron-donating methyl group enhances adsorption onto metal surfaces, providing superior protection compared to the base benzothiazole scaffold. Industrial chemists developing corrosion protection solutions for acid pickling, oil and gas pipelines, or cooling water systems should prioritize this compound over simpler 2-aminobenzothiazole derivatives.

Synthesis of Transition Metal Complexes for Antimicrobial and Anticancer Research

The compound's well-characterized coordination behavior—specifically its preference for binding via the endocyclic nitrogen atom to Cu(II), Ag(I), and Co(II) ions—makes it an excellent ligand precursor for metal-based drug discovery [2]. The demonstrated enhancement of antimicrobial activity upon complexation (MIC < 32 µg/mL for Co(II) complex) [3] and the quantifiable cytotoxicity of the Co(II) complex (IC₅₀ = 14.12 µM against MCF-7 cells) [3] support its use in developing novel metallodrugs. Researchers in medicinal inorganic chemistry and coordination chemistry will find this compound a reliable building block for generating diverse metal complexes with tunable biological activities.

Aryl Hydrocarbon Receptor (AHR) Pathway Modulation Studies

The distinct AHR agonist/antagonist profile of 2-amino-6-methylbenzothiazole (2A6) compared to its positional isomers (2A4, 2A5, and 2A7) positions this compound as a specific molecular probe for investigating structure-activity relationships in AHR signaling [4]. Toxicologists and pharmacologists studying AHR-mediated pathways, including xenobiotic metabolism, immune modulation, and carcinogenesis, can use this compound to interrogate the effects of methyl substitution position on receptor activation. The availability of quantitative activity data from luciferase reporter assays provides a validated starting point for dose-response studies.

Aqueous-Based Formulation Development and Biological Assays

The hydrochloride salt form (CAS 56896-76-5) offers enhanced water solubility compared to the free base , making it the preferred procurement choice for applications requiring aqueous media. This includes cell-based assays, in vitro pharmacological screening, and formulation studies where dissolution in biological buffers is essential. Researchers should specifically request the monohydrochloride salt rather than the free base (CAS 2536-91-6) when designing experiments in aqueous environments, as the improved solubility can significantly impact compound handling, dosing accuracy, and assay reproducibility.

Technical Documentation Hub

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